[1-(propan-2-yl)-1H-pyrazol-5-yl]methanethiol
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Overview
Description
[1-(propan-2-yl)-1H-pyrazol-5-yl]methanethiol: is an organic compound with the molecular formula C7H12N2S. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dimethylpyrazole with isopropyl bromide in the presence of a base, followed by thiolation using thiourea .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
[1-(propan-2-yl)-1H-pyrazol-5-yl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(propan-2-yl)-1H-pyrazol-5-yl]methanethiol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug discovery and development .
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of [1-(propan-2-yl)-1H-pyrazol-5-yl]methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. The pyrazole ring can also interact with various biological pathways, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol
- [1-(propan-2-yl)-1H-pyrazole]
Uniqueness
Compared to similar compounds, [1-(propan-2-yl)-1H-pyrazol-5-yl]methanethiol has a unique combination of a pyrazole ring and a thiol group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1935498-19-3 |
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Molecular Formula |
C7H12N2S |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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